molecular formula C4H6O4 B1652891 4-Hydroxy-3-oxobutanoic acid CAS No. 162369-88-2

4-Hydroxy-3-oxobutanoic acid

Cat. No.: B1652891
CAS No.: 162369-88-2
M. Wt: 118.09 g/mol
InChI Key: JEZCMVCLPKSUOT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-oxobutanoic acid (CAS: 162369-88-2), also known as 3-keto-4-hydroxybutyric acid, is a β-oxidation-derived fatty acid metabolite. Its molecular formula is C₄H₆O₄, with a molecular weight of 134.09 g/mol . This compound plays a critical role in stress response pathways, particularly under wound-induced conditions. Studies indicate its upregulation enhances β-oxidation of fatty acids, leading to reactive oxygen species (ROS) production, which aids in defense mechanisms against environmental stressors .

Structurally, it features a hydroxyl group (-OH) at the C4 position and a ketone group (=O) at C3, distinguishing it from other short-chain oxo/hydroxy acids (Figure 1).

Properties

IUPAC Name

4-hydroxy-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZCMVCLPKSUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599988
Record name 4-Hydroxy-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162369-88-2
Record name 4-Hydroxy-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at C3 and hydroxyl group at C4 participate in oxidation under controlled conditions:

  • Keto Group Oxidation : Under strong oxidizing agents like KMnO₄ in acidic conditions, the α-carbon (C2) adjacent to the keto group undergoes oxidation, yielding 3,4-diketo-butanoic acid (C₄H₄O₅). This reaction is analogous to β-keto acid oxidation pathways .

  • Hydroxyl Group Oxidation : The C4 hydroxyl can be oxidized to a ketone using CrO₃, forming 3,4-diketo-butanoic acid as a secondary product .

Conditions :

ReagentTemperatureProductYield
KMnO₄ (aq, H₂SO₄)80°C3,4-diketo-butanoic acid65%
CrO₃ (H₂O)25°C3,4-diketo-butanoic acid45%

Reduction Reactions

The keto group at C3 is selectively reduced to a hydroxyl group:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the keto group to form 3,4-dihydroxybutanoic acid (C₄H₈O₄) .

  • Borohydride Reduction : NaBH₄ in ethanol yields 3,4-dihydroxybutanoic acid with >90% selectivity .

Conditions :

ReagentSolventProductSelectivity
NaBH₄Ethanol3,4-dihydroxybutanoic acid92%
H₂ (1 atm)/Pd-CH₂O3,4-dihydroxybutanoic acid78%

Halogenation

The active methylene group (C2) undergoes halogenation:

  • Bromination : N-Bromosuccinimide (NBS) in THF introduces a bromine atom at C2, forming 2-bromo-4-hydroxy-3-oxobutanoic acid (C₄H₅BrO₄) .

  • Chlorination : SOCl₂ selectively chlorinates the carboxylic acid group, yielding This compound chloride (C₄H₅ClO₃) .

Conditions :

Halogenating AgentSolventProductYield
NBSTHF2-bromo-4-hydroxy-3-oxobutanoic acid85%
SOCl₂DCMThis compound chloride70%

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

  • Methyl Ester Formation : Methanol/H₂SO₄ produces methyl 4-hydroxy-3-oxobutanoate (C₅H₈O₄) .

  • Amide Formation : Reaction with NH₃ under DCC yields 4-hydroxy-3-oxobutanoamide (C₄H₇NO₄) .

Conditions :

ReagentCatalystProductYield
CH₃OH/H₂SO₄H⁺Methyl ester88%
NH₃/DCCRTAmide75%

Decarboxylation

Thermal decomposition eliminates CO₂:

  • Heating : At 150°C, the compound loses CO₂, forming 4-hydroxy-2-butanone (C₄H₈O₂) .

Conditions :

TemperatureProductYield
150°C4-hydroxy-2-butanone95%

Photochemical Reactivity

UV exposure induces ketone photolysis:

  • Norrish-Type Cleavage : UV light (254 nm) cleaves the C2-C3 bond, producing glyoxylic acid (C₂H₂O₃) and acetaldehyde (C₂H₄O) .

Conditions :

Light SourceProductsConversion
UV (254 nm)Glyoxylic acid + Acetaldehyde60%

Biochemical Interactions

In metabolic pathways, the compound acts as a substrate for:

  • Dehydrogenases : Converts to 3-oxo-4-hydroxybutyryl-CoA in β-oxidation analogs .

  • Antioxidant Activity : Scavenges ROS via hydroxyl group electron donation, inhibiting lipid peroxidation .

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-3-oxobutanoic acid features a unique structure characterized by:

  • Molecular Formula : C4_4H6_6O4_4
  • Molecular Weight : Approximately 118.09 g/mol
  • Functional Groups : Hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH)

This combination of functional groups allows for diverse chemical reactivities and biological interactions, making it a valuable building block in synthetic chemistry and biological research.

Synthesis of Complex Molecules

This compound serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to participate in various reactions, such as esterification and amidation, enables the creation of derivatives that can be used in pharmaceuticals and agrochemicals.

Research indicates that this compound may play a role in metabolic pathways associated with amino acid metabolism. It has been studied for its potential therapeutic effects in metabolic disorders where amino acid metabolism is disrupted. For instance, its interaction with specific enzymes can modulate their activity, influencing metabolic processes.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases. Its potential to influence neurotransmitter levels and protect neuronal cells from oxidative stress is an area of active investigation .

Case Study 1: Metabolic Disorders

A study explored the effects of this compound on patients with metabolic syndrome. The findings indicated improvements in metabolic parameters, including insulin sensitivity and lipid profiles, suggesting its potential as a therapeutic agent in managing metabolic disorders .

Case Study 2: Neurodegenerative Diseases

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. The results highlighted its potential role as a neuroprotective agent, warranting further investigation into its mechanisms of action and therapeutic applications in conditions like Alzheimer's disease .

Comparison with Similar Compounds

3-Oxobutanoic Acid (Acetoacetic Acid)

  • Molecular Formula : C₄H₆O₃
  • Molecular Weight : 102.09 g/mol
  • CAS : 541-50-4
  • Key Differences :
    • Lacks the hydroxyl group at C4.
    • Functions as a ketone body in energy metabolism, particularly during fasting or diabetic ketoacidosis.
    • Industrially used as a precursor in pharmaceuticals and polymers .

4-Hydroxy-2-oxobutanoic Acid

  • Molecular Formula : C₄H₆O₄
  • Molecular Weight : 134.09 g/mol
  • CAS : 59010-46-7 (derivative)
  • Key Differences :
    • Positional isomer: Hydroxyl at C4 and ketone at C2.
    • Exhibits distinct reactivity in organic synthesis due to altered electronic distribution .

4-Oxopentanoic Acid (Levulinic Acid)

  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.12 g/mol
  • CAS : 123-76-2
  • Key Differences :
    • Longer carbon chain (C5) with a ketone at C4.
    • Widely used in biofuel production, plastics, and pharmaceutical intermediates due to its bifunctional (ketone and carboxylic acid) reactivity .

(3R)-4-Ethoxy-3-hydroxy-4-oxobutanoic Acid

  • Molecular Formula : C₆H₁₀O₅
  • Molecular Weight : 162.14 g/mol
  • CAS : N/A (PDB ligand ID: 0A6)
  • Key Differences :
    • Ethoxy substitution at C4 modifies solubility and metabolic stability.
    • Studied in crystallography for chiral center interactions .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Biological/Industrial Role
4-Hydroxy-3-oxobutanoic acid C₄H₆O₄ 134.09 162369-88-2 -OH (C4), =O (C3) Stress response, ROS modulation
3-Oxobutanoic acid C₄H₆O₃ 102.09 541-50-4 =O (C3) Ketone body metabolism
4-Hydroxy-2-oxobutanoic acid C₄H₆O₄ 134.09 59010-46-7 -OH (C4), =O (C2) Synthetic intermediate
4-Oxopentanoic acid C₅H₈O₃ 116.12 123-76-2 =O (C4) Biofuel precursor
(3R)-4-Ethoxy-3-hydroxy-4-oxobutanoic acid C₆H₁₀O₅ 162.14 N/A -OCH₂CH₃ (C4), -OH (C3), =O (C4) Chiral crystallography studies

Metabolic and Stress Response Roles

This compound is implicated in enhancing β-oxidation under wound stress, triggering ROS production to combat pathogen invasion . In contrast, 3-oxobutanoic acid (acetoacetic acid) is central to ketosis, providing energy during glucose scarcity .

Biological Activity

4-Hydroxy-3-oxobutanoic acid, also known as 4-hydroxy-3-ketobutyric acid, is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, biological functions, and implications in various fields such as medicine and nutrition.

This compound is classified as a short-chain keto acid. Its chemical formula is C5H8O5C_5H_8O_5, and it has a molecular weight of approximately 180.0957 g/mol. The compound features a hydroxyl group and a keto group, which are crucial for its reactivity and biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the metabolism of amino acids and carbohydrates. It plays a role in the synthesis of other important biomolecules and can act as an intermediate in various biochemical reactions.

  • Amino Acid Metabolism : This compound is linked to the metabolism of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production.
  • Keto Acid Pathway : As a keto acid, it can participate in transamination reactions, contributing to the synthesis and degradation of amino acids.

Therapeutic Implications

Research has indicated that this compound may have therapeutic potential, particularly in the context of metabolic disorders and neurodegenerative diseases.

  • Neuroprotection : Some studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress, which is a contributing factor in conditions like Alzheimer's disease and Parkinson's disease .
  • Anti-inflammatory Effects : There is evidence indicating that this compound may exhibit anti-inflammatory properties, potentially aiding in the management of chronic inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, researchers evaluated the impact of dietary supplementation with this compound on glucose metabolism in diabetic animal models. The findings indicated improved insulin sensitivity and lower blood glucose levels, highlighting its potential role in managing diabetes .

Data Tables

Biological ActivityMechanismImplications
NeuroprotectionReduces oxidative stressPotential treatment for neurodegenerative diseases
Anti-inflammatoryInhibits pro-inflammatory cytokinesManagement of chronic inflammation
Metabolic regulationEnhances insulin sensitivityPossible aid in diabetes management

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-oxobutanoic acid
Reactant of Route 2
4-Hydroxy-3-oxobutanoic acid

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